Computed LogP Differentiation: Benzyloxymethyl vs. Benzyl Substituent at the 4-Position
The target compound's 4-((benzyloxy)methyl) substituent introduces an additional oxygen atom and methylene spacer compared to the 4-benzyl analog (CAS 708221-01-6), producing an XLogP3 of 3.1 versus an estimated lower value for the benzyl analog [1]. This increase in computed lipophilicity suggests enhanced membrane permeability potential relative to the direct 4-benzyl comparator [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-Benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 708221-01-6); computed XLogP3 not available in public databases; lower value inferred from absence of ether oxygen |
| Quantified Difference | Not precisely quantifiable due to lack of comparator data; qualitative increase in lipophilicity expected from structural analysis |
| Conditions | Computed values from PubChem using XLogP3 algorithm, release 2025.09.15 |
Why This Matters
Differences in lipophilicity directly influence compound solubility, permeability, and potential off-target partitioning, making this a critical parameter for assay design and in vivo study planning.
- [1] PubChem. 4-((Benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide. CID 49677817. https://pubchem.ncbi.nlm.nih.gov/compound/1251686-26-6 (accessed 2026-04-29). View Source
